6-Aminopenicillanic acid
Overview
Description
6-Aminopenicillanic acid is a chemical compound that serves as the core structure for penicillin antibiotics. It is a penicillanic acid compound and is the active nucleus common to all penicillins . This compound is crucial in the synthesis of β-lactam antibiotics, which are widely used to treat bacterial infections .
Mechanism of Action
- Role : PBPs cross-link the peptidoglycan multilayer during bacterial cell wall formation. When 6-APA binds to PBPs, it inhibits their catalytic activity, leading to impaired cell wall synthesis and eventual bacterial cell death .
- By mimicking the D-Ala-D-Ala terminus of the peptidoglycan, 6-APA covalently binds to PBPs, disrupting their function. This inhibition prevents proper cell wall assembly, weakening the bacterial cell envelope .
- Downstream effects include weakened cell walls, increased susceptibility to osmotic stress, and eventual cell lysis .
- Impact on Bioavailability : 6-APA’s bioavailability depends on the specific penicillin derivative it contributes to. Different side chains affect absorption, distribution, and metabolism .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
6-Aminopenicillanic acid plays a crucial role in biochemical reactions, particularly in the synthesis of β–lactam antibiotics . It interacts with various enzymes and proteins during this process. For instance, it has a carbonyl in the β-lactam ring, which is a highly reactive point and is responsible for the transient covalent bond with the DD-transpeptidases .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the production of antibiotics. These enzymes cross-link the peptidoglycan multilayer during cell wall synthesis, resulting in cell death when blocked .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DD-transpeptidase enzymes. It has a carbonyl in the β-lactam ring, which is a highly reactive point and is responsible for the transient covalent bond with the DD-transpeptidases . This interaction inhibits the enzymes’ activity, preventing the cross-linking of the peptidoglycan multilayer during cell wall synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of β–lactam antibiotics . It interacts with enzymes such as DD-transpeptidases during this process .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminopenicillanic acid can be synthesized from benzylpenicillin silyl ester via cleavage of the amide bond . Another method involves the use of potassium carbonate as an anti-stripping agent for benzylpenicillin potassium . The process includes filtering the penicillin fermentation liquid, acidifying, extracting, and optimizing the washing process .
Industrial Production Methods
The major commercial source of this compound is natural penicillin G . The industrial production often involves enzymatic hydrolysis using penicillin amidase, which hydrolyzes penicillin G to release this compound . This method is preferred due to its efficiency and lower environmental impact compared to chemical hydrolysis .
Chemical Reactions Analysis
Types of Reactions
6-Aminopenicillanic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 6-position can be substituted to form different semisynthetic penicillins.
Condensation Reactions: It reacts with higher amino acid Schiff bases to form β-lactam derivatives.
Polycondensation Reactions: It can react with organotin dihalides to form organotin polyamine esters.
Common Reagents and Conditions
Common reagents used in these reactions include organotin dihalides, higher amino acid Schiff bases, and various side chains that can be attached to the 6-amino position .
Major Products
The major products formed from these reactions are semisynthetic penicillins, which have various antibacterial and pharmacologic characteristics .
Scientific Research Applications
6-Aminopenicillanic acid is extensively used in scientific research due to its role as a precursor in the synthesis of β-lactam antibiotics . Its applications include:
Chemistry: Used as a starting material for the synthesis of cephalosporins and other β-lactam antibiotics.
Biology: Studied for its structural similarity to D-Ala-D-Ala, which is crucial for its antibiotic properties.
Medicine: Forms the basis for many antibiotics used to treat bacterial infections.
Industry: Used in the production of semisynthetic penicillins and other antibiotics.
Comparison with Similar Compounds
6-Aminopenicillanic acid is unique due to its β-lactam ring structure, which is essential for its antibiotic properties . Similar compounds include:
7-Aminocephalosporanic acid: The core structure for cephalosporin antibiotics.
Carbapenems: Another class of β-lactam antibiotics with a slightly different structure.
Monobactams: β-lactam antibiotics that contain a monocyclic β-lactam ring.
These compounds share the β-lactam ring but differ in their side chains and overall structure, leading to variations in their antibacterial spectrum and pharmacokinetics .
Properties
IUPAC Name |
(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHVIOIJCVXTGV-ALEPSDHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1203-85-6 (hydrochloride salt) | |
Record name | 6-Aminopenicillanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046097 | |
Record name | 6-Aminopenicillanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551-16-6 | |
Record name | 6-Aminopenicillanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminopenicillanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-amino-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Aminopenicillanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminopenicillanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINOPENICILLANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0C4R7XVN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-APA exert its antibacterial activity?
A1: 6-APA, like other penicillins, targets bacterial cell wall synthesis. It inhibits transpeptidases, enzymes essential for peptidoglycan cross-linking, thereby weakening the bacterial cell wall and leading to cell death. []
Q2: Are there differences in the antibacterial spectrum of 6-APA compared to benzylpenicillin?
A2: Interestingly, 6-APA exhibits a different activity profile compared to benzylpenicillin. While its activity against Gram-positive cocci is lower, it displays comparable activity against Gram-negative bacilli. []
Q3: What is the molecular formula and weight of 6-APA?
A3: The molecular formula of 6-APA is C8H12N2O3S, and its molecular weight is 216.27 g/mol. []
Q4: How does the solubility of 6-APA vary in different solutions?
A4: The solubility of 6-APA is influenced by the presence of salts. While sodium sulfate enhances its solubility (salting-in effect), ammonium sulfate exhibits a concentration-dependent effect. Below 0.5 M, it increases solubility, while above this concentration, it decreases solubility (salting-out effect). []
Q5: Can enzymes be used to produce 6-APA from penicillins?
A5: Yes, enzymes called penicillin amidases can hydrolyze penicillins, cleaving off the side chain and releasing 6-APA. This enzymatic approach has revolutionized 6-APA production, making it a readily available starting material for semisynthetic penicillins. [, , , , ]
Q6: What are the optimal conditions for enzymatic hydrolysis of penicillin G using immobilized penicillin amidohydrolase?
A6: Research indicates that a two-stage continuous stirred tank reactor system, utilizing immobilized penicillin amidohydrolase, can significantly enhance the productivity of 6-APA compared to a single-stage system. This system effectively mitigates the inhibitory effect of 6-APA on the enzyme. []
Q7: Can 6-APA be enzymatically synthesized?
A7: Yes, enzymes like acyl coenzyme A (CoA):6-aminopenicillanic acid (6-APA) acyltransferase can catalyze the synthesis of penicillins using 6-APA and acyl CoA as substrates. This enzyme exhibits high specificity for 6-APA and does not utilize other beta-lactam compounds like benzylpenicillin or cephalosporins. []
Q8: Have computational methods been used to study 6-APA?
A8: Yes, computational studies employing the AM1 method have been conducted to investigate the conformations and electronic properties of 6-APA. These studies provided insights into the molecule's geometry, dipole moment, ionization potential, atomic charges, and frontier molecular orbital energies. []
Q9: How does the presence or absence of a side chain at the C-6 position of 6-APA impact its interaction with the active site of enzymes like TEM β-lactamase?
A9: Studies on the N132D mutant of TEM β-lactamase revealed that the presence of a side chain on the substrate significantly influences its interaction with the enzyme's active site. While the mutant exhibited altered kinetics for side chain-containing penicillin substrates, 6-APA, lacking a side chain, did not display such effects. This suggests a specific role of the side chain in substrate recognition and binding. []
Q10: How stable is 6-APA under different conditions?
A10: 6-APA is generally stable under acidic conditions but can be degraded by bacterial enzymes like penicillinases. [, , ] Specific information on its stability in various formulations requires further research.
Q11: Can bacteria develop resistance to 6-APA?
A11: Yes, bacteria can develop resistance to 6-APA, primarily through the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. This resistance mechanism is a significant concern in clinical settings. [, , ]
Q12: Is there cross-resistance between 6-APA and other penicillins?
A12: Studies have shown that staphylococci exhibiting resistance to 6-APA also display resistance to benzylpenicillin and vice versa, suggesting a shared resistance mechanism. []
Q13: What analytical methods are used to quantify 6-APA?
A13: Several methods are available for 6-APA quantification, including:
Q14: How can penicillin acylase activity be assessed?
A14: Penicillin acylase activity can be determined using 6-APA and a fluorogenic reagent like fluorescamine. The enzyme hydrolyzes penicillin substrates, releasing 6-APA, which then reacts with fluorescamine to generate a measurable fluorescent signal. This method allows for the study of enzyme kinetics and inhibition. []
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